![molecular formula C12H10N4O2S B2613193 5-[4-(1H-1,2,4-三唑-1-基)苄基]-1,3-噻唑烷-2,4-二酮 CAS No. 866008-48-2](/img/structure/B2613193.png)

5-[4-(1H-1,2,4-三唑-1-基)苄基]-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

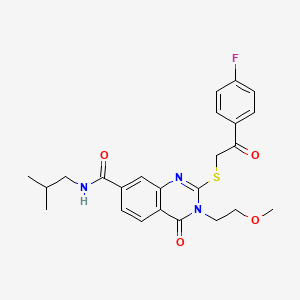

The compound “5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione” is a hybrid of 1,2,4-triazole and benzoic acid . It has been synthesized and evaluated for its biological activities. Some of these hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Synthesis Analysis

The compound was successfully synthesized and its structure was established by NMR and MS analysis . The synthesis involved the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Chemical Reactions Analysis

The compound has shown to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . Further investigation showed that some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .Physical and Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–72 °C . The IR, 1H NMR, and 13C NMR data provide further details about its chemical properties .科学研究应用

合成和结构分析

研究人员已经开发出合成复杂杂环化合物的方法,包括与“5-[4-(1H-1,2,4-三唑-1-基)苄基]-1,3-噻唑烷-2,4-二酮”相关的化合物。例如,Kravchenko 等人(2014 年)报道了咪唑并[4,5-e]-噻唑并[2,3-c][1,2,4]三嗪衍生物的级联合成,展示了用于创建具有潜在生物活性的化合物的先进合成技术 (Kravchenko 等人,2014 年)。同样,Mahmoud 等人(2012 年)探索了酞嗪酮衍生物的合成和光谱表征,表明三唑相关化合物在合成化学中的多功能性 (Mahmoud 等人,2012 年)。

抗菌和抗肿瘤活性

Ye 等人(2015 年)进行的一项研究重点关注了三唑-噻唑胺衍生物的合成、晶体结构和抗肿瘤活性,揭示了其对某些细胞系的抗肿瘤特性 (Ye 等人,2015 年)。此外,Al-Azmi 和 Mahmoud(2020 年)合成了新型三唑-腈衍生物并评估了它们的抗菌活性,展示了三唑化合物在开发新型抗菌剂中的潜力 (Al-Azmi 和 Mahmoud,2020 年)。

新型化合物合成

Shaaban(2008 年)报道了在微波辅助下合成含有三氟甲基部分的稠合杂环化合物,强调了三唑化合物在含氟药物开发中的作用 (Shaaban,2008 年)。另一个例子是 Xu 等人的工作(2006 年),他们详细介绍了三唑-硫酮一水合物的合成和晶体结构,进一步丰富了三唑基化合物的结构多样性 (Xu 等人,2006 年)。

作用机制

Target of Action

The primary targets of the compound “5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione” are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer (MCF-7) and colon cancer (HCT-116).

Mode of Action

The compound “5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione” interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer.

Biochemical Pathways

It is known that the compound induces apoptosis in cancer cells . Apoptosis is a complex process that involves a variety of biochemical pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway.

Result of Action

The result of the action of “5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione” is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

生化分析

Biochemical Properties

It is known that triazole derivatives, including this compound, have shown promising anticancer activities

Cellular Effects

In terms of cellular effects, some 1,2,4-triazole derivatives have exhibited potent inhibitory activities against certain cancer cell lines

Molecular Mechanism

It is known that triazole derivatives can interact with different targets at the molecular level, leading to changes in gene expression, enzyme inhibition or activation .

属性

IUPAC Name |

5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-4,6-7,10H,5H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFUKMGOIUZPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)

![N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2613113.png)

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)

![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)

![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)